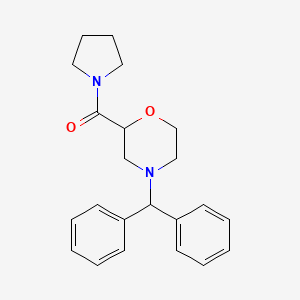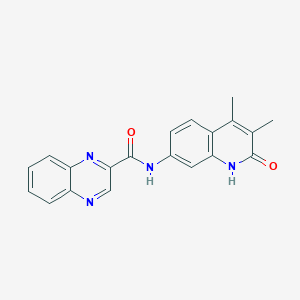![molecular formula C23H26N2O2 B6477001 2-[4-(morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640877-47-8](/img/structure/B6477001.png)
2-[4-(morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many biologically active molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, morpholines can generally be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the morpholine ring and the benzoyl group. Morpholines are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the morpholine ring could influence its solubility and reactivity .Mécanisme D'action
The mechanism of action of 2-[4-(morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane is not yet fully understood, however, it is believed to involve the binding of this compound to certain proteins, enzymes, or receptors in the body. This binding causes a change in the structure of the protein, enzyme, or receptor, which in turn alters its activity. For example, this compound has been shown to bind to and inhibit the activity of certain enzymes, such as proteases, which are responsible for breaking down proteins. Additionally, this compound has been shown to bind to and stabilize certain protein-protein interactions, which can have a variety of effects on the cell.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, which are responsible for breaking down proteins. Additionally, it has been shown to bind to and stabilize certain protein-protein interactions, which can have a variety of effects on the cell. It has also been shown to inhibit the growth of certain types of cancer cells. Furthermore, it has been shown to have anti-inflammatory and analgesic effects, as well as to possess antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-[4-(morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane in lab experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, as it can be synthesized through a variety of methods, including the use of a Grignard reagent, a palladium-catalyzed reaction, or an asymmetric aldol reaction. Additionally, this compound has a wide range of potential applications in scientific research, as it has been shown to possess a variety of interesting biochemical and physiological effects.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that the mechanism of action of this compound is not yet fully understood, so it is difficult to predict the exact effects that this compound will have on a given system. Additionally, this compound is a relatively new compound, so there is limited information available about its potential applications and effects.
Orientations Futures
Despite the limitations of 2-[4-(morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane, there are a number of potential future directions for its use in scientific research. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify new potential applications. Additionally, further research could be conducted to explore the potential of this compound as an inhibitor of certain enzymes or as a stabilizer of protein-protein interactions. Additionally, further research could be conducted to explore the potential of this compound as an anti-inflammatory, analgesic, or antioxidant agent. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
2-[4-(morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane can be synthesized through a variety of methods, including the use of a Grignard reagent, a palladium-catalyzed reaction, or an asymmetric aldol reaction. The Grignard reagent method involves the use of a magnesium-halide reagent, such as methylmagnesium bromide, which is reacted with benzoyl chloride to form this compound. The palladium-catalyzed reaction involves the use of a palladium catalyst, such as Pd(OAc)2, which is reacted with benzoyl chloride and morpholine to form this compound. The asymmetric aldol reaction involves the use of an aldolase enzyme, which is reacted with benzoyl chloride and morpholine to form this compound.
Applications De Recherche Scientifique
2-[4-(morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane has a wide range of potential applications in scientific research, as it has been shown to possess a variety of interesting biochemical and physiological effects. It has been used in the study of protein-protein interactions, as it has been shown to be capable of binding to and stabilizing protein-protein interactions. It has also been used in the study of enzyme kinetics, as it has been shown to be capable of inhibiting the activity of certain enzymes. Additionally, it has been used in the study of cancer, as it has been shown to be capable of inhibiting the growth of certain types of cancer cells.
Propriétés
IUPAC Name |
(4-morpholin-4-ylphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-22(19-6-8-21(9-7-19)24-10-12-27-13-11-24)25-16-23(17-25)14-20(15-23)18-4-2-1-3-5-18/h1-9,20H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYTQBFNFHFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476918.png)


![2-methyl-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B6476932.png)
![3-cyclopropyl-1-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6476936.png)
![3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6476957.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B6476962.png)
![2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476966.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6476967.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3,4-difluorophenyl)ethanediamide](/img/structure/B6476971.png)
![N-[(4-methoxyphenyl)methyl]-4-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B6476976.png)
![3-(2-chlorophenyl)-5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B6477016.png)
![1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B6477024.png)
![2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6477034.png)
